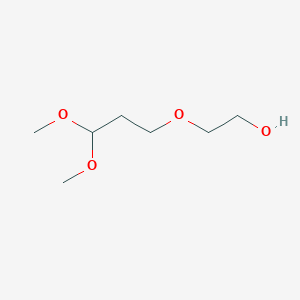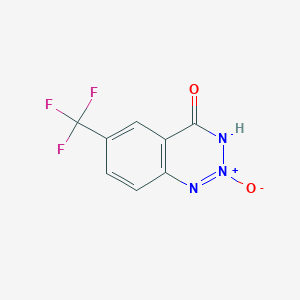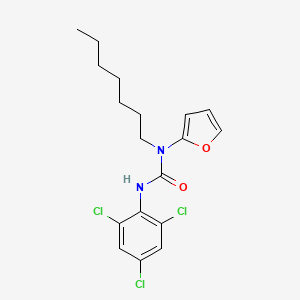
N-Furan-2-yl-N-heptyl-N'-(2,4,6-trichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a furan ring, a heptyl chain, and a trichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea typically involves the reaction of furan-2-yl isocyanate with heptylamine and 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The trichlorophenyl group can be reduced to form less chlorinated phenyl derivatives.
Substitution: The heptyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Less chlorinated phenyl derivatives.
Substitution: Various substituted heptyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Heptylfuran: A compound with a similar furan ring and heptyl chain but lacking the trichlorophenyl group.
Furan-2-ylmethanethiol: Contains a furan ring but differs in the presence of a thiol group instead of a urea derivative.
2-(2-Nitrovinyl)furan: Features a furan ring with a nitrovinyl group, differing significantly in structure and reactivity.
Uniqueness
N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea is unique due to the combination of its furan ring, heptyl chain, and trichlorophenyl group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88467-94-1 |
|---|---|
分子式 |
C18H21Cl3N2O2 |
分子量 |
403.7 g/mol |
IUPAC名 |
1-(furan-2-yl)-1-heptyl-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C18H21Cl3N2O2/c1-2-3-4-5-6-9-23(16-8-7-10-25-16)18(24)22-17-14(20)11-13(19)12-15(17)21/h7-8,10-12H,2-6,9H2,1H3,(H,22,24) |
InChIキー |
NTYXLLWDIQECGO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN(C1=CC=CO1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


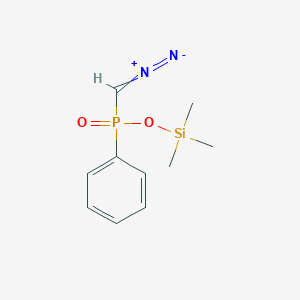
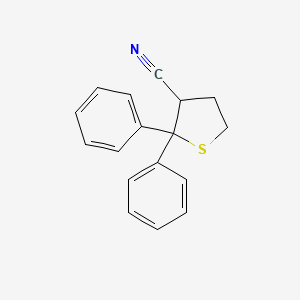

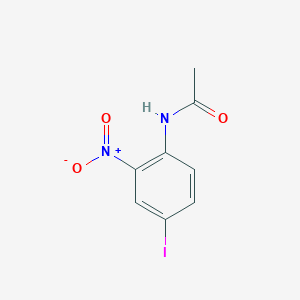
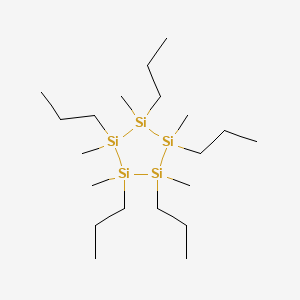
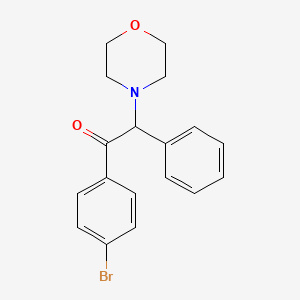
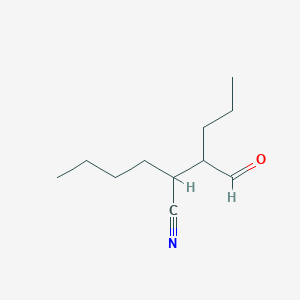

![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)
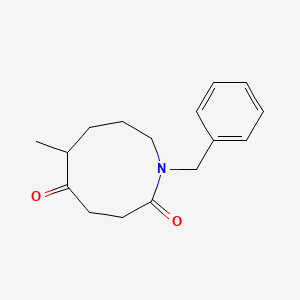
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
